

Application Notes and Protocols for Barasertib (AZD1152) in Preclinical Animal Models

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Compound of Interest

Compound Name: Barasertib

Cat. No.: B1683942

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These application notes provide a comprehensive overview of the dosage and administration of **Barasertib** (AZD1152), a selective Aurora B kinase inhibitor, in various preclinical animal models. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Overview of Barasertib

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[1][2] This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[3] **Barasertib** has demonstrated anti-tumor activity in a range of preclinical models of hematological malignancies and solid tumors.[4]

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the dosages, administration routes, and schedules of **Barasertib** and its nanoparticle formulation (AZD2811) in various animal models as reported in preclinical studies.

Table 1: Barasertib (AZD1152) Dosage and Administration

Cancer Type	Animal Model	Cell Line	Dosage	Administration Route	Dosing Schedule	Reference(s)
Acute Myeloid Leukemia (AML)	Immunodeficient BALB/c nude mice	MOLM13	5 or 25 mg/kg	Intraperitoneal (i.p.)	4 times a week or every other day	[4]
Small-Cell Lung Cancer (SCLC)	Athymic nude mice	H841	50 or 100 mg/kg/day	Not Specified	5 days on, 2 days off, for 2 weeks	
Colorectal Cancer	Nude mice	SW620, HCT116, Colo205	150 mg/kg/day	Subcutaneous (s.c.) minipump infusion	Continuous infusion over 48 hours	[5]
Colorectal Cancer	Nude mice	SW620	25 mg/kg/day	Intraperitoneal (i.p.)	Once daily for 4 days	[5]
Intestinal Neoplasia	ApcMin/+ mice	-	25 mg/kg	Intraperitoneal (i.p.)	Once daily for 4 days, each week for 3 weeks	[5]
Various Solid Tumors	Immunodeficient mice	Colon, lung, and hematologic tumor xenografts	10-150 mg/kg/day	Not Specified	Not Specified	[4]

Table 2: AZD2811 (Nanoparticle Formulation) Dosage and Administration

Cancer Type	Animal Model	Cell Line	Dosage	Administration Route	Dosing Schedule	Reference(s)
Acute Myeloid Leukemia (AML)	Nude mice	HL-60	25 - 98.7 mg/kg	Not Specified	Single dose	[6] [7]
Acute Myeloid Leukemia (AML)	NOG mice	MOLM-13 (disseminated)	High dose	Intravenous (i.v.)	Not Specified	[6]
Diffuse Large B-cell Lymphoma (DLBCL)	Not Specified	Not Specified	25 mg/kg	Not Specified	Weekly	[3] [8]
Diffuse Large B-cell Lymphoma (DLBCL)	Not Specified	Not Specified	50 mg/kg	Not Specified	Every 2 weeks	[3] [8]

Experimental Protocols

Barasertib Formulation for In Vivo Administration

Materials:

- **Barasertib** (AZD1152) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80

- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a stock solution of **Barasertib** in DMSO. The concentration will depend on the final desired dose.
- For a typical formulation, a co-solvent system is required. An example formulation is as follows:
 - 5% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 50% Saline
- To prepare the working solution, first add the required volume of the DMSO stock solution to a sterile tube.
- Add the PEG300 and vortex thoroughly to ensure complete mixing.
- Add the Tween-80 and vortex again.
- Finally, add the saline or PBS to reach the final volume and vortex until the solution is clear and homogenous.
- It is recommended to prepare the working solution fresh on the day of use.[\[4\]](#)

Xenograft Tumor Model Establishment

Materials:

- Cancer cell line of interest

- Culture medium
- Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
- Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
- Syringes and needles (27-30 gauge)
- 70% Ethanol

Protocol:

- Culture the cancer cells to the desired confluence.
- Harvest the cells by trypsinization and perform a cell count to determine the cell density.
- Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1×10^7 cells/mL).
- (Optional) Mix the cell suspension with an equal volume of cold Matrigel®. Keep the mixture on ice to prevent premature gelling.
- Anesthetize the mouse using an approved protocol.
- Wipe the injection site (typically the flank) with 70% ethanol.
- Inject the cell suspension (e.g., 100 μ L) subcutaneously into the flank of the mouse.
- Monitor the mice regularly for tumor growth.

Administration of Barasertib

3.3.1. Intraperitoneal (i.p.) Injection

Materials:

- Prepared **Barasertib** solution
- Syringe and needle (25-27 gauge)

- Animal restraint device

Protocol:

- Restrain the mouse securely.
- Tilt the mouse so that its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the **Barasertib** solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

3.3.2. Subcutaneous (s.c.) Osmotic Minipump Implantation

Materials:

- Osmotic minipumps (e.g., ALZET®)
- Prepared **Barasertib** solution
- Surgical instruments (scalpel, forceps)
- Wound clips or sutures
- Anesthetic and analgesic agents

Protocol:

- Anesthetize the mouse using an approved surgical anesthesia protocol.
- Shave and aseptically prepare the surgical site on the dorsal side, between the scapulae.

- Make a small incision in the skin.
- Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
- Fill the osmotic minipump with the **Barasertib** solution according to the manufacturer's instructions.
- Insert the filled minipump into the subcutaneous pocket.
- Close the incision with wound clips or sutures.
- Administer post-operative analgesia as required and monitor the animal for recovery.[\[5\]](#)[\[9\]](#)

Assessment of Treatment Efficacy

3.4.1. Tumor Volume Measurement

Materials:

- Digital calipers

Protocol:

- Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers.
- Measurements are typically taken 2-3 times per week.
- Calculate the tumor volume using the modified ellipsoid formula:
 - Tumor Volume (mm³) = (Length x Width²) / 2
- Record the tumor volumes for each mouse over the course of the study to generate tumor growth curves.[\[10\]](#)[\[11\]](#)

3.4.2. Flow Cytometry for Cell Cycle Analysis (Polyploidy)

Materials:

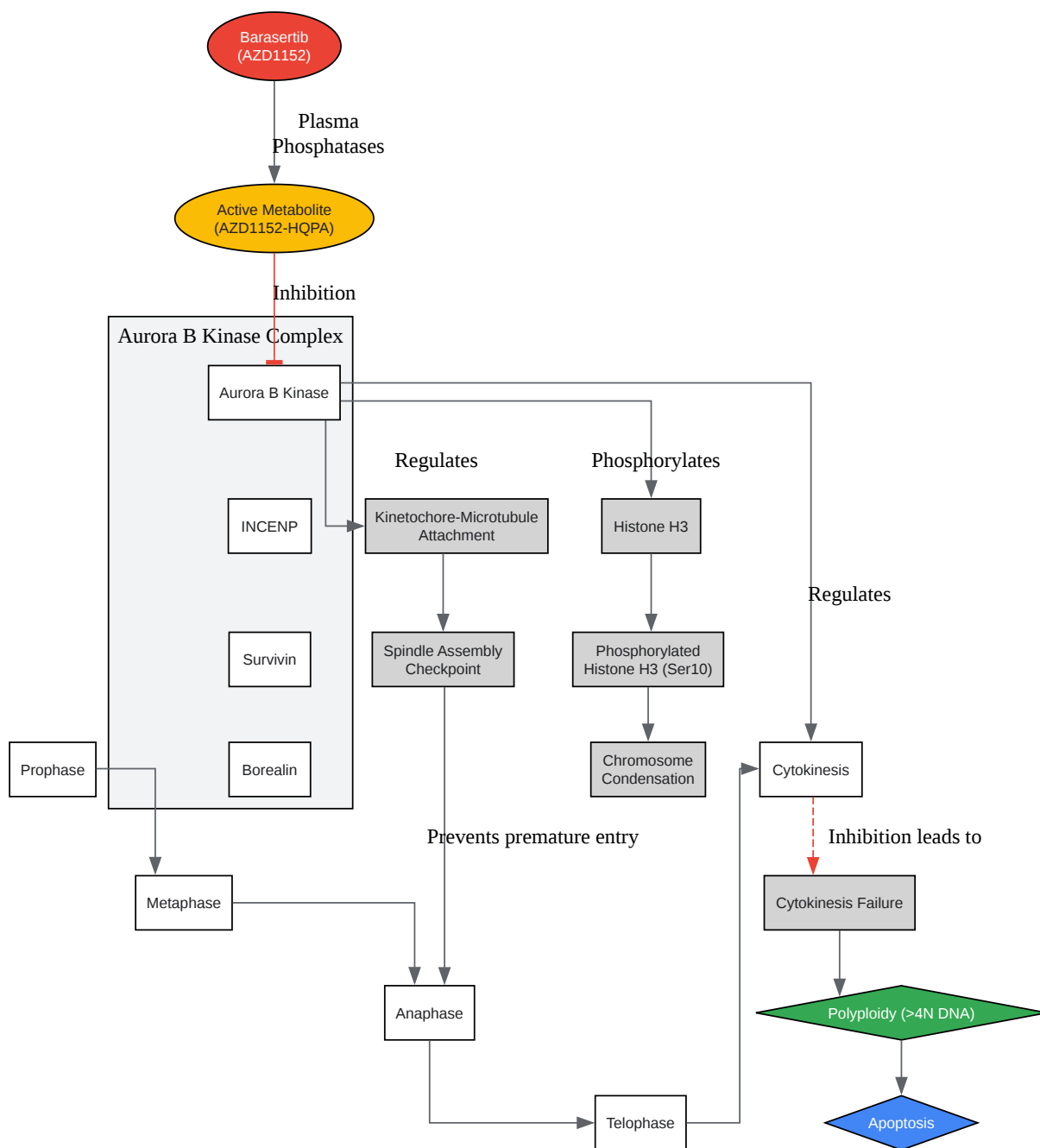
- Excised tumor tissue or cultured cells
- Collagenase/Dispase solution (for solid tumors)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- For solid tumors: Mince the excised tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.
- For cultured cells: Harvest cells by trypsinization.
- Wash the cells with PBS and centrifuge.
- Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
- Wash the fixed cells with PBS and centrifuge.
- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer. Cells with a DNA content of >4N are considered polyploid.[\[12\]](#)[\[13\]](#)

Visualizations

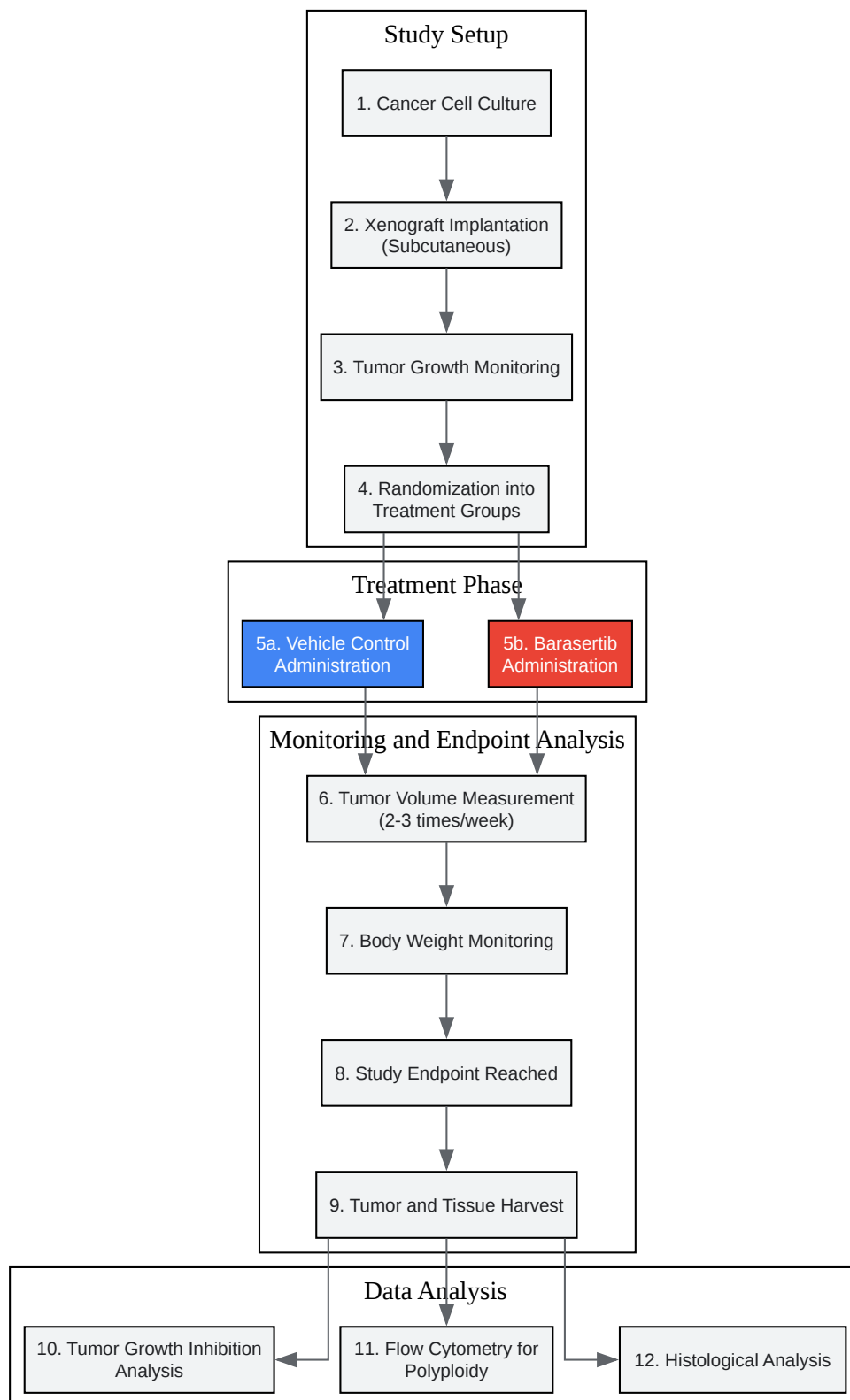
Signaling Pathway of Barasertib Action



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Caption: **Barasertib** inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical workflow for evaluating **Barasertib** efficacy in a xenograft model.

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